molecular formula C21H32N4O2 B2881756 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide CAS No. 922012-44-0

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide

Cat. No.: B2881756
CAS No.: 922012-44-0
M. Wt: 372.513
InChI Key: YAKZBFKNCUIRIP-UHFFFAOYSA-N
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Description

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline moiety, a pyrrolidine ring, and an ethanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many isoquinoline alkaloids have been found to have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

The future directions for research into this compound would likely depend on its biological activity and potential applications. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, continue to be an area of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Formation of 1-methyl-1,2,3,4-tetrahydroquinoline: This intermediate can be synthesized by the reduction of quinoline using hydrogen gas in the presence of a suitable catalyst.

    Synthesis of pyrrolidine derivative: Pyrrolidine can be synthesized by the cyclization of 1,4-diaminobutane.

    Coupling reaction: The final step involves coupling the tetrahydroquinoline and pyrrolidine intermediates with N-propylethanediamide under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.

    Purification: Employing techniques like recrystallization, column chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline moiety.

    Pyrrolidine: Contains the pyrrolidine ring.

    N-propylethanediamide: Features the ethanediamide backbone.

Uniqueness

N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-12-4-5-13-25)17-8-9-18-16(14-17)7-6-11-24(18)2/h8-9,14,19H,3-7,10-13,15H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKZBFKNCUIRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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